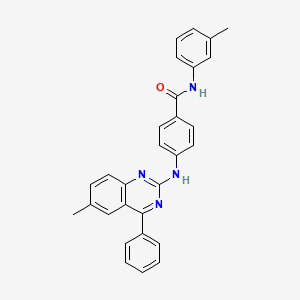
4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide is a useful research compound. Its molecular formula is C29H24N4O and its molecular weight is 444.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4, with a molecular weight of approximately 344.41 g/mol. The compound features a quinazoline ring system substituted at various positions, which contributes to its biological activity.
The biological activity of quinazoline derivatives often involves the modulation of various molecular targets, including kinases and other enzymes. The mechanism of action for this compound likely involves:
- Inhibition of Kinase Activity : Many quinazoline derivatives act as kinase inhibitors, affecting cell proliferation and survival pathways.
- Interaction with DNA : The compound may intercalate with DNA or influence its replication processes.
- Modulation of Signaling Pathways : It could alter signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast, lung, and prostate cancer. The specific compound has shown promise in inhibiting cell growth in vitro.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives exhibit significant activity against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 15.0 µg/mL | |
| Pseudomonas aeruginosa | 10.0 µg/mL |
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Quinazoline derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Case Studies
- In Vivo Studies : In a study involving murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
- Mechanistic Insights : A mechanistic study revealed that the compound inhibited the phosphorylation of specific kinases involved in cancer cell signaling pathways, further supporting its role as a kinase inhibitor.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O/c1-19-7-6-10-24(17-19)30-28(34)22-12-14-23(15-13-22)31-29-32-26-16-11-20(2)18-25(26)27(33-29)21-8-4-3-5-9-21/h3-18H,1-2H3,(H,30,34)(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBASPHZJRXAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














